

An In-depth Technical Guide to D-Valine tert-butyl ester hydrochloride

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Compound of Interest

Compound Name: *H-D-Val-OtBu.HCl*

Cat. No.: *B613181*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine tert-butyl ester hydrochloride, a key chiral building block in pharmaceutical and chemical research. This document details its chemical properties, applications, and relevant experimental protocols, presenting data in a clear and accessible format for laboratory and development use.

Chemical Identity and Properties

D-Valine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted reactions during chemical synthesis.^[1] This protection is particularly valuable in peptide synthesis and the development of complex organic molecules.^[1] The hydrochloride salt form generally enhances the compound's stability and handling characteristics.^[1]

Table 1: Physicochemical Properties of D-Valine tert-butyl ester hydrochloride

Property	Value	Reference(s)
CAS Number	104944-18-5	[2] [3]
Molecular Formula	C ₉ H ₁₉ NO ₂ ·HCl	[2]
Molecular Weight	209.71 g/mol	[2]
Appearance	White to almost white powder or crystals	[4]
Purity	≥95%	[5]
Storage Temperature	-20°C	[5]

Table 2: Spectroscopic Data for Valine Derivatives

While a complete set of spectra for D-Valine tert-butyl ester hydrochloride is not available in a single public source, the following provides an indication of expected spectral characteristics based on available data for similar compounds. Researchers should acquire their own analytical data for lot-specific characterization.

Spectroscopy	Observed Features (for related structures)	Reference(s)
¹ H NMR	Spectra for L-Valine tert-butyl ester hydrochloride are available and would be expected to be identical for the D-enantiomer.	[6]
¹³ C NMR	Chemical shifts for L-Valine show characteristic peaks for the carbonyl, alpha-carbon, and side-chain carbons.	[7][8]
IR (ATR)	Spectra for D-Valine tert-butyl ester hydrochloride are available, showing characteristic stretches for N-H, C-H, C=O, and C-O bonds.	[9]
Mass Spectrometry	The exact mass is 209.118257 g/mol .	[9]

Applications in Research and Development

The primary application of D-Valine tert-butyl ester hydrochloride is as a chiral intermediate in organic synthesis, particularly in the pharmaceutical industry.

- Peptide Synthesis: As a protected amino acid, it serves as a crucial building block in the synthesis of peptides.[10] The tert-butyl ester protects the C-terminus while the N-terminus can be coupled with other amino acids. This is fundamental in solid-phase peptide synthesis (SPPS).[11]
- Chiral Auxiliary: Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[12] D-Valine derivatives can be used to introduce chirality in the synthesis of complex molecules.[13]

- Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various bioactive molecules and drug candidates, including some reported to have antitumor properties.^[5] The incorporation of the D-valine moiety can influence the pharmacological properties of a drug.

Experimental Protocols

The following are representative experimental protocols for the synthesis of amino acid tert-butyl esters and their use in peptide synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

3.1. General Synthesis of Amino Acid tert-Butyl Ester Hydrochlorides

This protocol is based on the general method of esterification of amino acids using isobutylene and an acid catalyst.^[14]

Materials:

- D-Valine
- Dioxane (or another suitable solvent)
- p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
- Isobutylene (liquefied gas or generated in situ)
- 10% Sodium bicarbonate solution
- Brine
- Dry ether
- HCl gas or a solution of HCl in ether

Procedure:

- Suspend D-Valine in a suitable solvent such as dioxane in a pressure-rated vessel (autoclave).

- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 1.5-2 equivalents).
- Introduce isobutylene into the sealed reactor (e.g., 300ml for a 25g scale).
- Stir the reaction mixture at room temperature for 4-5 days. The reaction progress can be monitored by TLC or LC-MS.
- Upon completion, carefully vent the excess isobutylene.
- Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
- Separate the organic layer and remove the solvent under vacuum to obtain the D-Valine tert-butyl ester as a free base.
- Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.
- Slowly add one equivalent of a standardized HCl solution in ether.
- The hydrochloride salt will precipitate. The solvent can be removed under vacuum to afford the final product.

3.2. Use in Solid-Phase Peptide Synthesis (SPPS) - A General Workflow

D-Valine tert-butyl ester hydrochloride would typically be N-terminally protected (e.g., with Fmoc or Boc) before being used in SPPS. The following is a conceptual workflow for incorporating an amino acid into a growing peptide chain using Fmoc chemistry.

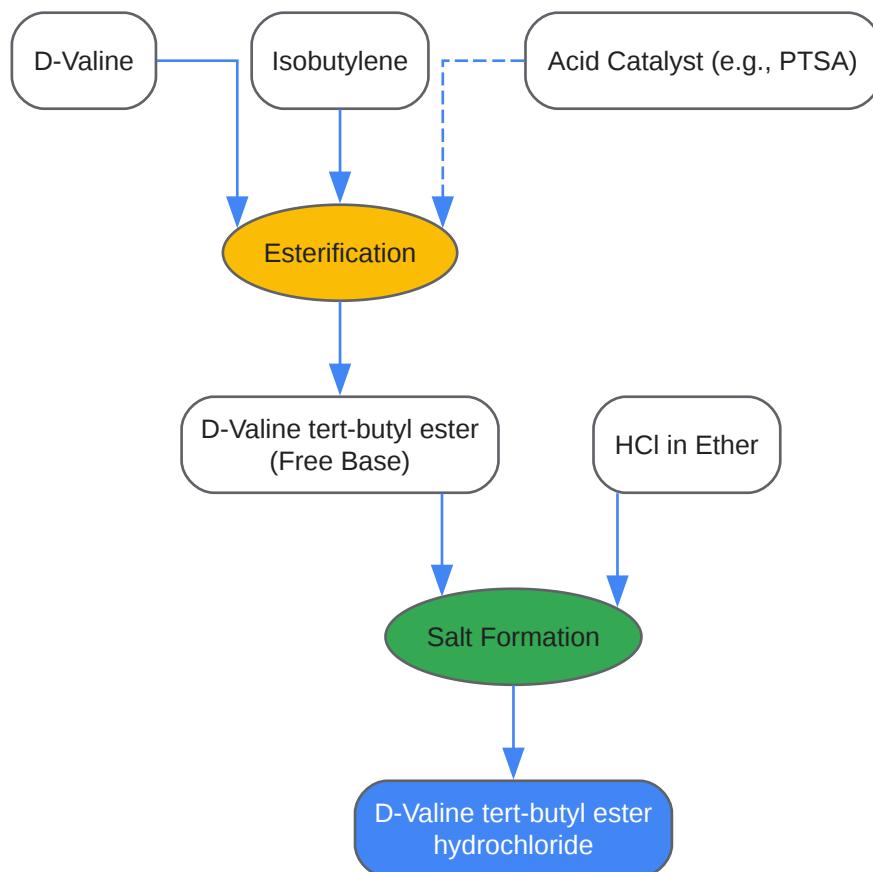
Workflow:

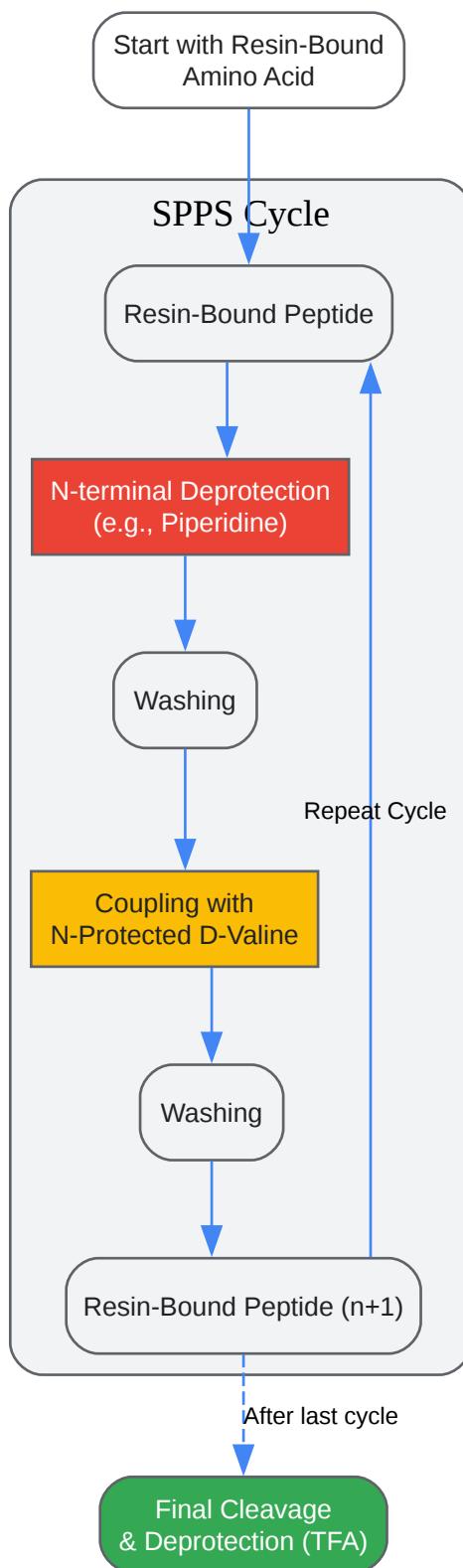
- Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.
- Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.[\[15\]](#)

- Activation and Coupling: Activate the carboxylic acid of the next amino acid to be added (in this case, an N-protected D-Valine derivative) using a coupling reagent (e.g., HATU, HOBr/DIC). Introduce the activated amino acid to the resin to form a new peptide bond.
- Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups (including the tert-butyl ester) using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[\[16\]](#)

Visualizations

4.1. Synthesis of D-Valine tert-butyl ester hydrochloride



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